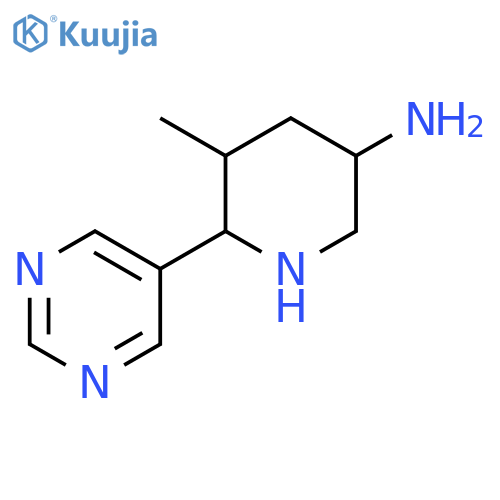

Cas no 2167228-62-6 (5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine)

2167228-62-6 structure

商品名:5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine

- 2167228-62-6

- EN300-1477500

-

- インチ: 1S/C10H16N4/c1-7-2-9(11)5-14-10(7)8-3-12-6-13-4-8/h3-4,6-7,9-10,14H,2,5,11H2,1H3

- InChIKey: ZMSUYTUKHYCTIF-UHFFFAOYSA-N

- ほほえんだ: N1CC(CC(C)C1C1=CN=CN=C1)N

計算された属性

- せいみつぶんしりょう: 192.137496527g/mol

- どういたいしつりょう: 192.137496527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 63.8Ų

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1477500-2500mg |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |

2167228-62-6 | 2500mg |

$2379.0 | 2023-09-28 | ||

| Enamine | EN300-1477500-5000mg |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |

2167228-62-6 | 5000mg |

$3520.0 | 2023-09-28 | ||

| Enamine | EN300-1477500-500mg |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |

2167228-62-6 | 500mg |

$1165.0 | 2023-09-28 | ||

| Enamine | EN300-1477500-1.0g |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |

2167228-62-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1477500-1000mg |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |

2167228-62-6 | 1000mg |

$1214.0 | 2023-09-28 | ||

| Enamine | EN300-1477500-50mg |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |

2167228-62-6 | 50mg |

$1020.0 | 2023-09-28 | ||

| Enamine | EN300-1477500-100mg |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |

2167228-62-6 | 100mg |

$1068.0 | 2023-09-28 | ||

| Enamine | EN300-1477500-10000mg |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |

2167228-62-6 | 10000mg |

$5221.0 | 2023-09-28 | ||

| Enamine | EN300-1477500-250mg |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |

2167228-62-6 | 250mg |

$1117.0 | 2023-09-28 |

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2167228-62-6 (5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量